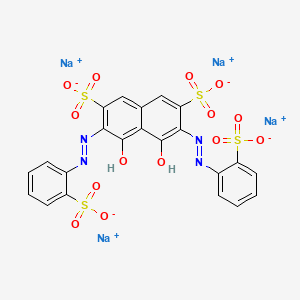
Piperazine, 2-ethenyl-1-(methoxyacetyl)- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 2-ethenyl-1-(methoxyacetyl)- (9CI) is an organic compound with the molecular formula C9H16N2O2 It is a derivative of piperazine, which is a six-membered ring containing two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 2-ethenyl-1-(methoxyacetyl)- (9CI) typically involves the reaction of piperazine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Piperazine, 2-ethenyl-1-(methoxyacetyl)- (9CI) can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed:
Oxidation Products: Depending on the oxidizing agent and conditions, products may include carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or amines.
Substitution Products: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Piperazine, 2-ethenyl-1-(methoxyacetyl)- (9CI) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Piperazine, 2-ethenyl-1-(methoxyacetyl)- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. For example, in the treatment of parasitic infections, it may paralyze the parasites, allowing the host body to expel them.
Vergleich Mit ähnlichen Verbindungen
Piperazine: The parent compound, used as an anthelmintic agent.
1-Benzylpiperazine: A derivative with stimulant properties.
1-(3-Chlorophenyl)piperazine: Known for its psychoactive effects.
Uniqueness: Piperazine, 2-ethenyl-1-(methoxyacetyl)- (9CI) is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyacetyl group, in particular, may enhance its solubility and reactivity compared to other piperazine derivatives.
Eigenschaften
CAS-Nummer |
176851-76-6 |
|---|---|
Molekularformel |
C9H16N2O2 |
Molekulargewicht |
184.239 |
IUPAC-Name |
1-(2-ethenylpiperazin-1-yl)-2-methoxyethanone |
InChI |
InChI=1S/C9H16N2O2/c1-3-8-6-10-4-5-11(8)9(12)7-13-2/h3,8,10H,1,4-7H2,2H3 |
InChI-Schlüssel |
HBLAFACIARTWMR-UHFFFAOYSA-N |
SMILES |
COCC(=O)N1CCNCC1C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B573563.png)






